
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate is a chemical compound with the molecular formula C₁₃H₁₀Cl₃O₂PS. It is known for its unique structure, which includes a phosphonothioate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,6-trichlorophenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonates
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonothioates
Scientific Research Applications
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The phosphonothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl O-(2,4,6-trichlorophenyl) phenylphosphonothioate
- O-Methyl O-(3,4,5-trichlorophenyl) phenylphosphonothioate
Uniqueness
O-Methyl O-(2,3,6-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity profiles and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
86889-55-6 |
|---|---|
Molecular Formula |
C13H10Cl3O2PS |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
methoxy-phenyl-sulfanylidene-(2,3,6-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-11(15)8-7-10(14)12(13)16/h2-8H,1H3 |
InChI Key |
HYYVUXFAXZOFBQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


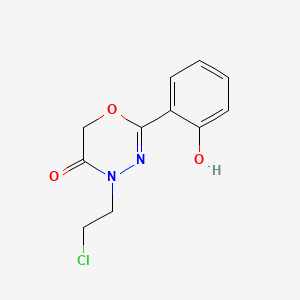
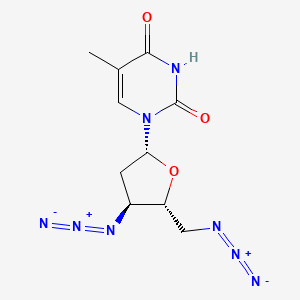
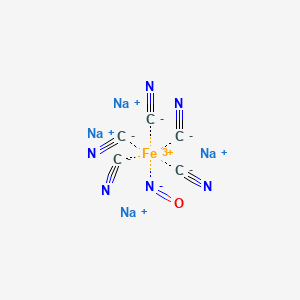
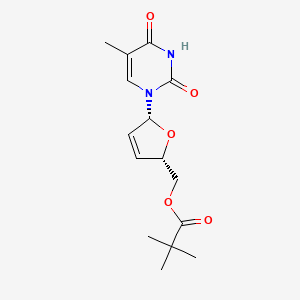
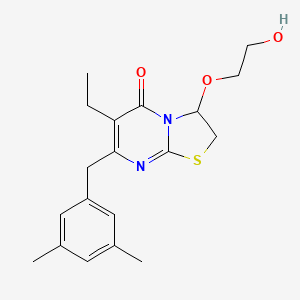
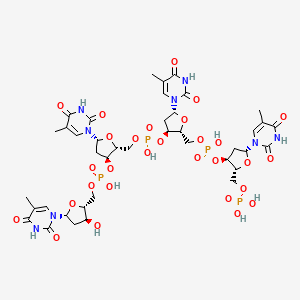
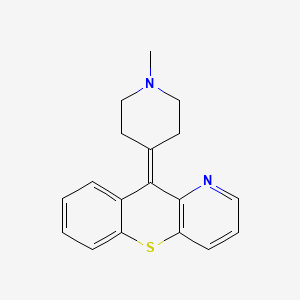
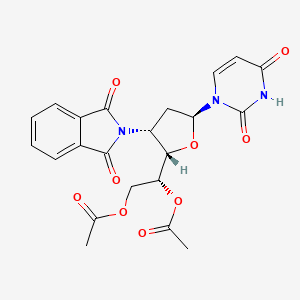
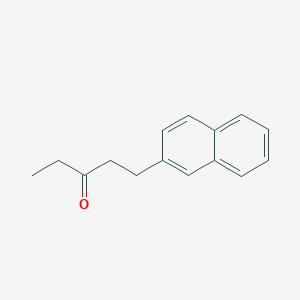

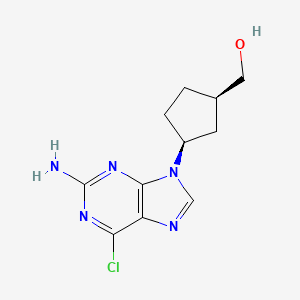
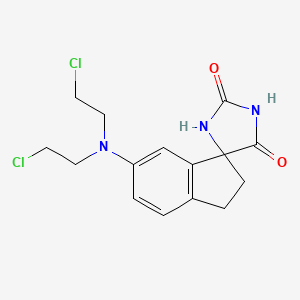

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
